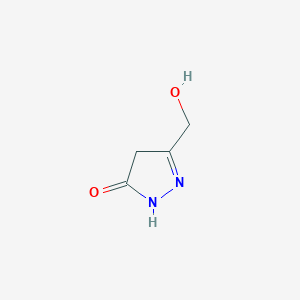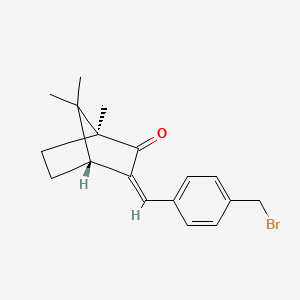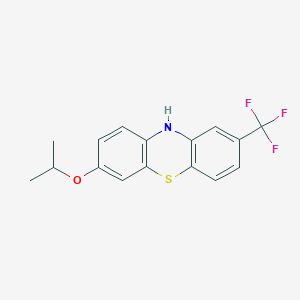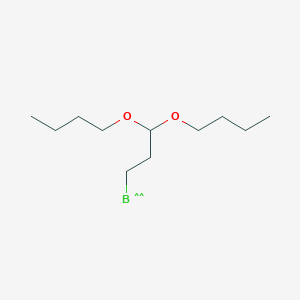
CID 138987051
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutoxypropylborane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. Dibutoxypropylborane, with its specific structure, offers distinct reactivity patterns that make it valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Dibutoxypropylborane can be synthesized through the hydroboration of alkenes with diborane (B2H6) or other borane reagents. The reaction typically involves the addition of diborane to an alkene, followed by oxidation to yield the desired organoboron compound. The reaction conditions often require an inert atmosphere and solvents such as tetrahydrofuran (THF) to stabilize the borane intermediates .
Industrial Production Methods
Industrial production of dibutoxypropylborane may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems can enhance the efficiency of the hydroboration reaction, making it more suitable for large-scale production .
化学反应分析
Types of Reactions
Dibutoxypropylborane undergoes various types of chemical reactions, including:
Oxidation: Conversion to alcohols or other oxygen-containing compounds.
Reduction: Reduction of carbonyl compounds to alcohols.
Substitution: Replacement of the boron atom with other functional groups.
Common Reagents and Conditions
Reduction: Dibutoxypropylborane can act as a reducing agent in the presence of suitable catalysts.
Substitution: Various nucleophiles can be used to substitute the boron atom, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, amines, and other functionalized organic compounds. The specific products depend on the reaction conditions and the reagents used .
科学研究应用
Dibutoxypropylborane has a wide range of applications in scientific research:
作用机制
The mechanism by which dibutoxypropylborane exerts its effects involves the formation of boron-carbon bonds through hydroboration reactions. The boron atom in dibutoxypropylborane acts as an electrophile, facilitating the addition to alkenes and other unsaturated compounds. This reactivity is crucial for its role in organic synthesis and other applications .
相似化合物的比较
Similar Compounds
Diborane (B2H6): A simpler boron hydride used in similar hydroboration reactions.
Boronic Acids (RB(OH)2): Widely used in Suzuki-Miyaura coupling reactions.
Boranes (BH3 derivatives): Various derivatives used in hydroboration and reduction reactions.
Uniqueness
Dibutoxypropylborane is unique due to its specific structure, which provides distinct reactivity patterns compared to other boron compounds. Its ability to form stable boron-carbon bonds and undergo selective reactions makes it valuable in both research and industrial applications .
属性
分子式 |
C11H23BO2 |
|---|---|
分子量 |
198.11 g/mol |
InChI |
InChI=1S/C11H23BO2/c1-3-5-9-13-11(7-8-12)14-10-6-4-2/h11H,3-10H2,1-2H3 |
InChI 键 |
GDGUYYDXVLPCNL-UHFFFAOYSA-N |
规范 SMILES |
[B]CCC(OCCCC)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


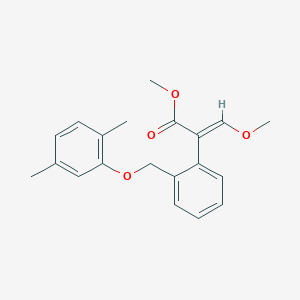
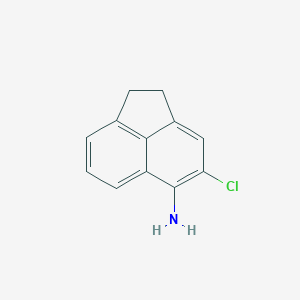
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
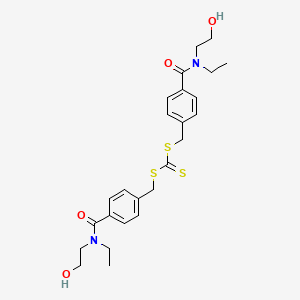

![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)
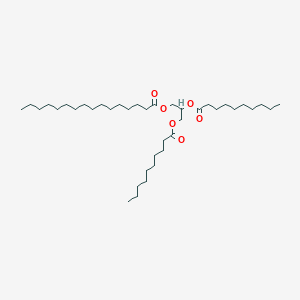
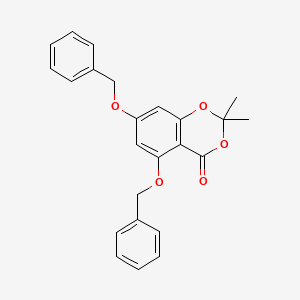
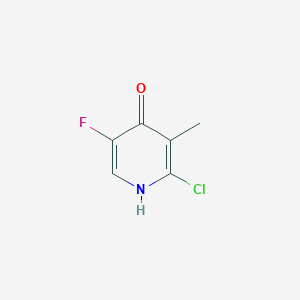
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
